6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Some pyrrolopyridine analogs have been reported to produce depolarization-induced accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate (cgmp) . More research is required to confirm if this applies to 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Result of Action
Some pyrrolopyridine derivatives have shown potential in reducing blood glucose levels , but it is unclear if this applies to this compound.
Biochemical Analysis
Biochemical Properties
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in critical cellular processes such as cell proliferation, differentiation, and survival. The compound acts as an inhibitor of these receptors, thereby modulating the downstream signaling pathways that are essential for cell growth and development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The interaction with these enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within specific tissues and cells can influence its therapeutic efficacy and potential side effects. For instance, its accumulation in tumor tissues can enhance its anti-cancer effects, while its distribution in normal tissues can lead to toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, the presence of targeting signals can direct the compound to specific cellular compartments, further modulating its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Yield substituted pyrrolopyridine derivatives.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Form dihydropyridine derivatives.
Scientific Research Applications
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMOPLMFLLJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653982 | |
Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-33-9 | |
Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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